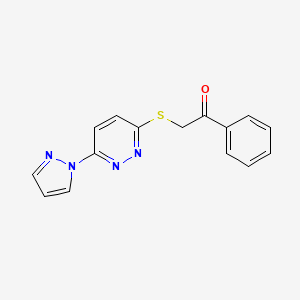

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone

Description

Properties

IUPAC Name |

1-phenyl-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-13(12-5-2-1-3-6-12)11-21-15-8-7-14(17-18-15)19-10-4-9-16-19/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIJVXWEHJMRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone typically involves the reaction of a pyrazole derivative with a pyridazine derivative under specific conditions. One common method involves the reaction of 6-(1H-pyrazol-1-yl)pyridazine-3-thiol with 1-phenylethanone in the presence of a base such as potassium hydroxide (KOH) in an alcoholic solvent like ethanol . The reaction is usually carried out at a low temperature (0-5°C) to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Explored for its applications in agriculture as a potential insecticide or fungicide.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other thioether-linked ketones and heterocyclic derivatives are analyzed below.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity: The target compound’s pyridazine core distinguishes it from triazole (3b) or thienothiophene (7b)-based analogs. Unlike compound 7b, which has a bis-pyrazole motif, the target compound’s single pyrazole group may reduce steric hindrance, improving solubility .

Synthetic Pathways: Compound 3b was synthesized via sequential thiol substitutions, similar to the proposed route for the target compound . Compound 7b required a bis-enaminone intermediate and prolonged reflux, suggesting the target compound’s synthesis may be comparatively straightforward .

Bioactivity :

- Compound 3b exhibited antimicrobial activity (MIC: 4–8 µg/mL against S. aureus), likely due to the thioether and triazole groups disrupting bacterial membranes . The target compound’s pyrazole and pyridazine moieties may enhance this effect via additional hydrogen-bonding interactions.

- Compound 12 demonstrated antiparasitic activity, highlighting the role of electron-withdrawing substituents (e.g., chloro, methoxy) in bioactivity . The target compound’s phenyl group may instead prioritize hydrophobic interactions.

Physicochemical Properties :

- High melting points (>300°C for 7b) correlate with extended aromatic systems and rigid structures, whereas the target compound’s pyridazine core may lower thermal stability .

Research Implications and Limitations

- Crystallographic Analysis : Tools like SHELX and ORTEP-3 (used for analogous compounds in ) are critical for resolving the target compound’s conformation and intermolecular interactions.

- Bioactivity Gaps : While antimicrobial activity is hypothesized for the target compound, experimental validation is absent in the provided evidence.

- Synthetic Challenges : Thioether formation may require stringent anhydrous conditions to avoid oxidation to sulfones, as seen in related syntheses .

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a thioether linkage connecting a pyridazine ring and a pyrazole moiety to a phenylethanone group. This unique arrangement suggests diverse interactions with biological targets, potentially influencing various cellular pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₆OS |

| Molecular Weight | 316.34 g/mol |

| CAS Number | 1351643-05-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrazole and pyridazine rings allows for multiple interactions such as hydrogen bonding and π-π stacking, which can modulate the activity of target proteins.

Research indicates that compounds with similar structures have shown inhibitory effects on various kinases, including BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression . The thioether linkage also enhances the flexibility of the molecule, facilitating better binding to active sites of target proteins.

Antitumor Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth .

Case Study:

A recent study evaluated a series of pyrazole derivatives for their effectiveness against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Anti-inflammatory and Antibacterial Effects

In addition to antitumor properties, pyrazole derivatives have been reported to possess anti-inflammatory and antibacterial activities. For example, some compounds have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .

Research Findings:

A study focused on evaluating the anti-inflammatory potential of pyrazole derivatives found that several compounds significantly reduced inflammatory markers in vitro. These findings suggest that this compound may exhibit similar properties .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone, and what analytical techniques are critical for confirming its structure?

- Synthesis : A typical route involves nucleophilic substitution between α-bromoacetophenone and a thiol-containing heterocycle (e.g., 6-(1H-pyrazol-1-yl)pyridazine-3-thiol) under basic conditions (e.g., K₂CO₃ in refluxing butanone) .

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity and substituent positions (e.g., δ 7.23–8.78 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 423 [M⁺]) validates molecular weight .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 53.88% calc. vs. 53.81% obs.) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

- Procedure : Single-crystal X-ray diffraction resolves bond lengths, angles, and packing. For example, ORTEP diagrams (50% thermal ellipsoids) visualize molecular geometry .

- Tools :

- SHELX Suite : SHELXL refines small-molecule structures; SHELXS/SHELXD solves phases .

- WinGX/ORTEP-3 : Generates publication-quality thermal ellipsoid plots .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound, based on structurally related derivatives?

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution .

- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess safety margins before further pharmacological studies.

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR) and crystallographic results during structural elucidation?

- Cross-Validation :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Use density functional theory (DFT) to calculate NMR chemical shifts and compare with experimental data .

- High-Resolution Crystallography : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. What strategies optimize the reaction conditions for synthesizing this compound to improve yield and purity?

- Parameter Tuning :

- Solvent : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group.

- Catalyst : Screen bases (e.g., Cs₂CO₃ vs. K₂CO₃) to accelerate substitution .

- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .

Q. What advanced crystallographic techniques are employed to resolve disorder or twinning in the crystal lattice of this compound?

- Disorder Modeling : In SHELXL, split occupancy refinement for overlapping atoms .

- Twinning Analysis : Use the TWIN/BASF commands in SHELXL for detwinning high-symmetry data .

- Synchrotron Data : High-flux X-rays improve signal-to-noise ratios for weakly diffracting crystals .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound's derivatives to enhance antimicrobial efficacy?

- Derivatization Strategies :

- Modify pyrazole/pyridazine substituents (e.g., electron-withdrawing groups to boost membrane penetration) .

- Introduce bioisosteres (e.g., replacing sulfur with selenium in the thioether linkage) .

- Assay Design :

- Test against drug-resistant strains (e.g., MRSA) to identify novel scaffolds .

- Combine MIC data with molecular docking (e.g., AutoDock Vina) to map interactions with bacterial targets (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.